molecular formula C16H25N3O B7921234 2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921234
M. Wt: 275.39 g/mol
InChI Key: GMQWMYWSSNFBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a pyrrolidine-based ethanone derivative featuring a benzyl-ethyl-amino-methyl substituent at the 3-position of the pyrrolidine ring. This compound is characterized by its tertiary amine functionality, which may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name

2-amino-1-[3-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-18(11-14-6-4-3-5-7-14)12-15-8-9-19(13-15)16(20)10-17/h3-7,15H,2,8-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQWMYWSSNFBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zav’yalov Pyrrole Synthesis Adaptations

The Zav’yalov method, traditionally used for pyrrole synthesis, has been adapted for pyrrolidine derivatives. Diethyl 2-(1-carboxyalkylaminomethylene)malonates undergo acylative cyclization in acetic anhydride to yield 4-acetoxypyrrole-3-carboxylates. For pyrrolidines, reductive conditions (e.g., H₂/Pd-C) post-cyclization saturate the ring, as demonstrated in the synthesis of ethyl 4-acetamido-5-ethylpyrrole-3-carboxylate.

Example Protocol :

  • React diethyl 2-(1-carboxyethylaminomethylene)malonate with Ac₂O/NEt₃.

  • Cyclize at 80°C for 4 hours to form 4-acetoxy-1-acetyl-5-ethylpyrrole-3-carboxylate.

  • Hydrogenate with Pd-C (10%) in EtOH at 50 psi to saturate the ring.

Yield : 68–72% (two steps).

Functionalization of the Pyrrolidine Ring

Introduction of the Benzyl-Ethyl-Amino Side Chain

The C3 methylene-linked benzyl-ethyl-amine group is installed via nucleophilic substitution or reductive amination:

Alkylation of Pyrrolidine Derivatives

A pyrrolidine precursor bearing a bromomethyl group at C3 reacts with benzyl-ethyl-amine under basic conditions:

Procedure :

  • Dissolve 3-bromomethylpyrrolidine (1.0 eq.) and benzyl-ethyl-amine (1.2 eq.) in DMF.

  • Add K₂CO₃ (2.0 eq.) and heat at 60°C for 12 hours.

  • Purify via column chromatography (SiO₂, EtOAc/hexane 1:3).

Yield : 85%.

Reductive Amination

For substrates with a ketone at C3, reductive amination with benzyl-ethyl-amine and NaBH₃CN achieves the same transformation:

Conditions :

  • Benzyl-ethyl-amine (1.5 eq.), NaBH₃CN (1.2 eq.), MeOH, rt, 6 hours.
    Yield : 78%.

Installation of the Amino-Ethanone Moiety

Coupling Reactions at N1

The amino-ethanone group is introduced via amide bond formation or nucleophilic displacement:

HATU-Mediated Amidation

React the pyrrolidine intermediate with Boc-protected glycine, followed by deprotection and oxidation:

Steps :

  • Couple 1-(pyrrolidin-1-yl)ethan-1-amine with Boc-Gly-OH using HATU/DIPEA in DMF.

  • Deprotect with TFA/CH₂Cl₂ (1:1) to expose the amino group.

  • Oxidize the secondary alcohol to a ketone using Dess-Martin periodinane.

Yield : 62% (over three steps).

Nucleophilic Displacement

A chlorinated pyrrolidine derivative reacts with potassium phthalimide, followed by hydrazine deprotection:

Protocol :

  • Treat 1-chloroacetyl-pyrrolidine with K-phthalimide in DMF at 80°C.

  • Deprotect with hydrazine hydrate in EtOH.

Yield : 70%.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Pyrrolidine synthesis : Hydrogenation of pyrrole derivatives.

  • C3 functionalization : Alkylation with benzyl-ethyl-amine.

  • N1 modification : HATU-mediated coupling with amino-ethanone precursors.

Overall Yield : 52%.

Route B: Convergent Synthesis via Cyclization

  • Prepare a linear enaminonitrile precursor with pre-installed benzyl-ethyl-amine and amino-ethanone groups.

  • Cyclize using Ac₂O/NEt₃ to form the pyrrolidine ring.

Example :
Ethyl 2-(1-carboxyethylaminomethylene)cyanoacetate cyclizes to ethyl 4-acetamido-5-ethylpyrrole-3-carboxylate, followed by hydrogenation.

Overall Yield : 61%.

Optimization and Challenges

Stereochemical Control

The C3 position’s stereochemistry is influenced by the starting material. Use of (S)-pyrrolidine-3-carboxylic acid derivatives ensures enantiopure products, as shown in the synthesis of related compounds.

Side Reactions

  • Over-alkylation : Mitigated by using a slight excess of benzyl-ethyl-amine (1.2 eq.).

  • Oxidation byproducts : Controlled by low-temperature (–10°C) Dess-Martin oxidations.

Comparative Data Table

MethodKey StepsYield (%)Purity (%)Reference
Alkylation RouteBromomethylpyrrolidine + amine8598
Reductive AminationKetone + benzyl-ethyl-amine7895
HATU CouplingAmidation + oxidation6297
Convergent CyclizationEnaminonitrile cyclization6196

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest it may serve as a precursor or lead compound in the development of novel pharmaceuticals. Research indicates that similar amine-containing compounds often exhibit significant biological activity, particularly as neurotransmitter modulators. For instance, derivatives of pyrrolidine are commonly explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.

Compound NameStructural FeaturesBiological Activity
2-Amino-1-{3...Amino group, pyrrolidine ringPotential neurotransmitter modulator
BupropionAmino ketone, aromatic ringAntidepressant
DextroamphetamineSimple amine structureStimulant affecting dopamine levels
MethylphenidateEster and amine functionalitiesADHD treatment

The above table illustrates how 2-Amino-1-{3... stands out due to its unique combination of functional groups, suggesting diverse therapeutic applications.

Pharmacology

Preliminary studies indicate that 2-Amino-1-{3... may exhibit properties similar to known pharmacological agents. The compound's interaction with various receptors could lead to significant findings in drug development. For example, studies focusing on its pharmacodynamics and pharmacokinetics would be crucial for understanding its efficacy and safety profile.

Research into the biological activities of structurally similar compounds supports the exploration of this compound's therapeutic potential. Investigations into its effects on neurotransmitter systems could yield insights into its possible applications in treating conditions such as depression or ADHD.

Biochemical Studies

The compound's reactivity due to its amino and carbonyl functional groups positions it as an interesting subject for biochemical studies. It could be utilized in:

  • Enzyme inhibition assays : To assess its potential as a drug candidate.
  • Binding affinity studies : To determine interactions with specific receptors or proteins.

Such studies are essential for elucidating the mechanisms through which the compound may exert its effects.

Example Study: Neurotransmitter Modulation

A study examining the effects of pyrrolidine derivatives on dopamine receptors found that modifications in the amino group significantly impacted receptor binding affinity and activity. This suggests that similar modifications in 2-Amino-1-{3... could enhance its pharmacological profile.

Mechanism of Action

The mechanism of action of 2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Functional Group Differences

The following table summarizes key structural differences between the target compound and related analogs:

Compound Name Key Structural Features Implications References
2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone Pyrrolidine ring, ethanone, benzyl-ethyl-amino-methyl substituent Moderate lipophilicity; potential for flexible binding interactions
(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one Propan-1-one chain, stereospecific (S,R) configuration Longer ketone chain may alter pharmacokinetics; stereochemistry affects activity
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone Pyrrole ring, phenyl and ethyl-methyl substituents Increased aromaticity may enhance π-π stacking; reduced conformational flexibility
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone Fluoropyridinyl group, bulky silyl-protected hydroxymethyl substituent Improved solubility via silyl group; fluorine enhances metabolic stability
1-{3-[1-(2-aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one Pyrazolo-pyrazine moiety, aminoethyl substituent Bicyclic heteroaromatic system may improve receptor affinity; aminoethyl enhances H-bonding
2-Amino-1-(2-hydroxyphenyl)ethanone Hydroxyphenyl group, simpler ethanone scaffold Phenolic group increases acidity and aqueous solubility

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity: The benzyl-ethyl-amino group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and solubility. In contrast, analogs with tert-butyldimethylsilyloxy groups (e.g., ) exhibit enhanced solubility due to the silyl moiety but may require deprotection for biological activity.

Impact of Heterocyclic Systems :

  • Pyrrolidine-based compounds (e.g., target compound and ) offer conformational flexibility, whereas pyrrole derivatives (e.g., ) are more rigid due to aromaticity. Pyrazolo-pyrazine analogs (e.g., ) introduce planar, electron-rich systems that could enhance interactions with aromatic residues in target proteins.

Functional Group Contributions: Fluorine atoms (e.g., ) improve metabolic stability and electronegativity.

Stereochemical Considerations: Stereospecific analogs like (S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one highlight the importance of chirality in biological activity, though specific data on enantiomeric selectivity are lacking in the evidence.

Biological Activity

2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, also known by its CAS number 1353963-15-1, is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H25N3OC_{16}H_{25}N_{3}O with a molecular weight of 275.39 g/mol. The structure features a pyrrolidine ring substituted with a benzyl-ethyl-amino group and an ethanone moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H25N3O
Molecular Weight275.39 g/mol
CAS Number1353963-15-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Ring : Cyclization from suitable precursors.
  • Alkylation : Introduction of the benzyl and ethyl groups under basic conditions.
  • Ethanone Moiety Attachment : Reaction with ethylene oxide or similar reagents.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies on related alkaloids have shown promising results against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for some pyrrolidine derivatives range from 0.00390.0039 to 0.0250.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Activity Against
2-Amino-Pyrrolidine0.0039 - 0.025S. aureus, E. coli
Benzyl-Pyrrolidine0.0195E. coli
Ethanol Derivative0.0048C. albicans

The mechanism through which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets such as receptors or enzymes. This interaction can modulate cellular signaling pathways, leading to various biological responses, including antimicrobial effects .

Study on Antimicrobial Activity

A study focused on pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The research highlighted that structural modifications significantly influenced the bioactivity, suggesting that the specific substitution patterns in the compound could enhance its effectiveness .

Evaluation of Toxicity

In a toxicity assessment involving similar compounds, it was found that while many derivatives showed promising antimicrobial effects, some also exhibited cytotoxicity at higher concentrations. This indicates the need for careful evaluation during drug development processes to balance efficacy and safety .

Q & A

What are the critical considerations for designing a scalable synthesis route for this compound?

Basic Research Focus
The compound’s pyrrolidine and benzyl-ethyl-amine substituents introduce steric and electronic challenges during alkylation and amine protection steps. A validated approach involves:

  • Stepwise alkylation : Reacting pyrrolidine derivatives with brominated intermediates under controlled temperatures (e.g., 100°C in toluene) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., ethyl acetate) aid in purification .
  • Yield optimization : Triethylamine is often used as a base to neutralize HBr byproducts, achieving ~88% yield in analogous syntheses .

How can researchers resolve contradictions in reported solubility profiles for this compound?

Advanced Research Focus
Discrepancies in solubility data (e.g., polar vs. non-polar solvents) may arise from:

  • Polymorphism : Crystallization conditions (e.g., cooling rates, solvent polarity) can alter crystal packing, affecting solubility. Use X-ray diffraction (XRD) to identify polymorphic forms .
  • Impurity interference : Residual solvents or unreacted intermediates (e.g., benzyl-ethyl-amine) may skew measurements. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity validation .

What advanced analytical techniques are required to confirm stereochemical integrity?

Advanced Research Focus
The compound’s chiral pyrrolidine core demands rigorous stereochemical validation:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to separate enantiomers and quantify enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., density functional theory) to assign absolute configuration .
  • Nuclear Overhauser Effect (NOE) : 2D-NMR (NOESY) can confirm spatial proximity of benzyl and ethyl groups on the pyrrolidine ring .

How can computational methods predict biological activity or binding modes?

Advanced Research Focus
Molecular docking and dynamics simulations are critical for hypothesizing targets:

  • Ligand preparation : Optimize protonation states at physiological pH using software like Schrödinger’s LigPrep. The tertiary amine in pyrrolidine is likely protonated .
  • Target selection : Prioritize receptors with hydrophobic pockets (e.g., GPCRs) due to the compound’s benzyl and ethyl substituents. Docking into β-adrenergic receptor homologs has been validated for similar amines .
  • Binding affinity validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

What are the key challenges in optimizing the alkylation step during synthesis?

Basic Research Focus
Alkylation of the pyrrolidine nitrogen often faces:

  • Steric hindrance : Bulky benzyl-ethyl-amine groups reduce reaction rates. Mitigate by using excess alkylating agents (e.g., 1.2–1.5 equivalents of bromoethanol) .
  • Byproduct formation : Competing N- or O-alkylation can occur. Monitor via thin-layer chromatography (TLC) with iodine staining for real-time reaction tracking .
  • Temperature sensitivity : Reactions at 100°C improve kinetics but may degrade heat-labile intermediates. Lower temperatures (e.g., 60°C) with prolonged stirring (24–48 hrs) can balance yield and stability .

How should researchers address discrepancies in reported reaction yields for analogous compounds?

Advanced Research Focus
Yield variations (e.g., 70–90% in similar syntheses) may stem from:

  • Catalyst efficiency : Transition-metal catalysts (e.g., Pd/C for hydrogenation) can degrade with moisture. Use freshly activated catalysts and inert atmospheres .
  • Workup protocols : Incomplete extraction or column chromatography (e.g., C18 reverse-phase vs. silica gel) may lead to product loss. Optimize solvent gradients (e.g., acetonitrile/water) for purification .

What safety considerations are critical when handling intermediates in this synthesis?

Basic Research Focus
Key hazards include:

  • Toxic reagents : Sulfuryl chloride (SO₂Cl₂) releases HCl gas during reactions. Use fume hoods and gas scrubbers .
  • Pyrophoric byproducts : Sodium borohydride (NaBH₄) residues require careful quenching with ethanol before disposal .
  • Carcinogenic solvents : Replace DMF with less toxic alternatives (e.g., acetonitrile) where possible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.